N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c21-14-7-5-6-13(12-14)18-20-23-19(22-15-8-1-2-9-15)16-10-3-4-11-17(16)26(20)25-24-18/h3-7,10-12,15H,1-2,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBQPOORJSVUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .
Scientific Research Applications
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Amine Side Chain
The amine substituent at position 5 significantly modulates activity and physicochemical properties. Key examples include:
| Compound Name | Amine Substituent | Molecular Weight | Key Properties/Activity | Evidence ID |
|---|---|---|---|---|
| N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo... | Cyclopentyl | ~408.4* | High lipophilicity | [8] |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl) | 3,4-Dimethoxyphenethyl | 439.5 | Enhanced solubility (polar groups) | [2] |
| 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)... | 4-Isopropylphenyl | ~529.9* | Sulfonyl group enhances binding | [3] |
| N-(3,4-Diethoxyphenethyl)-3-(4-methylphenyl)-... | 3,4-Diethoxyphenethyl | ~495.6* | Extended conjugation, bulky side chain | [11] |
Notes:
- The cyclopentyl group in the target compound likely improves blood-brain barrier penetration compared to bulkier aryl-ethyl substituents .
Substituent Effects on the Triazoloquinazoline Core
Variations at position 3 influence electronic properties and steric interactions:
| Compound Name | Position 3 Substituent | Key Effects | Evidence ID |
|---|---|---|---|
| N-cyclopentyl-3-(3-fluorophenyl)-... | 3-Fluorophenyl | Electron-withdrawing, metabolic stability | [8] |
| N-(3,4-Dimethoxyphenethyl)-3-(3-methylphenyl)-... | 3-Methylphenyl | Electron-donating, increased steric bulk | [2] |
| 3-[(4-Chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-... | 4-Chlorophenylsulfonyl | Strong hydrogen-bond acceptor | [12] |
- Fluorine at position 3 (target compound) may improve binding to hydrophobic pockets in target proteins compared to methyl or sulfonyl groups .
Core Scaffold Comparisons: Triazoloquinazoline vs. Thienotriazolopyrimidine
and highlight that thieno-fused triazolopyrimidines (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines. For example:
- Thieno-fused derivatives showed moderate growth inhibition (GP = 50–70%) across multiple cancer cell lines .
The target compound’s triazoloquinazoline core may exhibit reduced potency compared to thieno-fused analogs unless compensated by optimized substituents like the 3-fluorophenyl group .
Biological Activity
N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. The structure of this compound features a triazole ring fused with a quinazoline framework, which is known for its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that triazoloquinazoline derivatives can inhibit cell proliferation in breast, colon, and lung cancer models. The mechanism of action often involves interference with cellular signaling pathways associated with cancer progression.
Table 1: Antiproliferative Activity of Triazoloquinazolines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-cyclopentyl-3-(3-fluorophenyl)... | MCF-7 (Breast Cancer) | 12.4 | Inhibition of cell cycle progression |
| Similar Derivative A | HCT116 (Colon Cancer) | 15.8 | Apoptosis induction |
| Similar Derivative B | A549 (Lung Cancer) | 10.2 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
In addition to anticancer properties, this compound may also exhibit neuroprotective effects. Some studies have suggested that triazoloquinazolines can modulate neurotransmitter systems and possess anti-inflammatory properties that could be beneficial in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A study conducted on animal models indicated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The mechanism was attributed to the modulation of glutamate receptors and reduction of oxidative stress markers.
Antimicrobial Activity
Emerging data suggest that triazoloquinazolines may also possess antimicrobial properties. Preliminary investigations have shown efficacy against various bacterial strains and fungi.
Table 2: Antimicrobial Activity
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanistic Insights
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell survival and proliferation.
Research Findings
Recent studies have focused on synthesizing various derivatives of triazoloquinazolines to enhance their biological activity and selectivity. The incorporation of fluorine atoms has been shown to increase lipophilicity and improve cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
